N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
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Overview
Description
N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a complex organic compound that features both a triazole and an oxazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the formation of the triazole and oxazole rings through cyclization reactions. The oxazole ring can be synthesized through cyclodehydration of α-hydroxy ketones or α-halo ketones with amides .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the triazole or oxazole rings .
Scientific Research Applications
N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and oxazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . This compound may also interact with cellular pathways involved in inflammation, apoptosis, or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Oxazole Derivatives: Used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.
Uniqueness
N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is unique due to the combination of both triazole and oxazole rings in a single molecule. This dual functionality allows it to interact with multiple biological targets and exhibit a wide range of activities, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-(2H-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c22-15(18-11-6-7-12-13(8-11)20-21-19-12)16-17-9-14(23-16)10-4-2-1-3-5-10/h1-9H,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJAUZCCCRKDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC4=NNN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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